molecular formula CH6N2O3PS+ B14511837 Dihydroxy(oxo)phosphanium;thiourea CAS No. 63075-83-2

Dihydroxy(oxo)phosphanium;thiourea

Cat. No.: B14511837
CAS No.: 63075-83-2
M. Wt: 157.11 g/mol
InChI Key: NHOZEFACKZOFCX-UHFFFAOYSA-O
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Description

Dihydroxy(oxo)phosphanium;thiourea is a phosphorus-containing compound featuring a phosphanium core (PH₄⁺ derivative) with hydroxy (-OH) and oxo (=O) substituents, coupled with thiourea (SC(NH₂)₂). The phosphanium ion’s structure suggests a tetrahedral geometry, where one oxygen atom is doubly bonded (oxo group), and two are hydroxyl groups. Thiourea acts as a ligand or counterion, introducing sulfur-based nucleophilicity and hydrogen-bonding capacity. This combination likely results in unique physicochemical properties, such as solubility in polar solvents and reactivity in acid-base or coordination chemistry .

Properties

CAS No.

63075-83-2

Molecular Formula

CH6N2O3PS+

Molecular Weight

157.11 g/mol

IUPAC Name

dihydroxy(oxo)phosphanium;thiourea

InChI

InChI=1S/CH4N2S.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1

InChI Key

NHOZEFACKZOFCX-UHFFFAOYSA-O

Canonical SMILES

C(=S)(N)N.O[P+](=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dihydroxy(oxo)phosphanium;thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Wittig reaction, which involves the conversion of aldehydes and ketones into alkenes through reaction with a phosphorus ylide . This reaction is significant for its ability to form carbon-carbon double bonds with high selectivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include elemental sulfur, isocyanides, and aliphatic amines. Reaction conditions often involve ambient temperature and aqueous or organic solvents such as acetonitrile or toluene .

Major Products: The major products formed from the reactions of this compound include substituted thioureas, guanidines, and alkenes. These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .

Comparison with Similar Compounds

Data Table: Key Properties and Functional Groups

Compound Molecular Formula Functional Groups Key Properties Applications References
Dihydroxy(oxo)phosphanium;thiourea Not explicitly provided -PH₄⁺, -OH, =O, SC(NH₂)₂ Ionic, polar, redox-active Catalysis, ion exchange
Tetrachloromonospirocyclotriphosphazene N₃P₃Cl₄ -Cl, P-N rings Thermally stable, polymerizable Flame retardants, elastomers
7α,12α-Dihydroxy−12–keto−5β-cholanic acid C₂₄H₃₈O₅ -OH, =O, steroid core Amphiphilic, bioactive Diabetes therapy, drug delivery
Spiro-xanthene thiourea derivative C₂₉H₁₈N₂O₇S Thiourea, spiro-aromatic, =O Fluorescent, planar Optical sensors, dyes

Research Findings and Implications

  • Biological Activity : Thiourea moieties in related compounds () show affinity for biomolecules, implying possible antimicrobial or enzyme-inhibitory roles for the target compound.
  • Stability : Phosphazenes () degrade hydrolytically, but the phosphanium core’s charge may stabilize the compound against hydrolysis, enhancing shelf life .

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